REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([C:11]([O:13]CC)=[O:12])=[N:5][CH:6]=[C:7]([O:9][CH3:10])[N:8]=1.[OH-].[K+]>CO>[CH3:1][O:2][C:3]1[C:4]([C:11]([OH:13])=[O:12])=[N:5][CH:6]=[C:7]([O:9][CH3:10])[N:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.314 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=NC=C(N1)OC)C(=O)OCC
|
Name
|
|
Quantity
|
0.135 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 17 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with 5 M HCl (0.48 mL)
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The solid was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel (10% MeOH in DCM)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=NC=C(N1)OC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.42 mmol | |
AMOUNT: MASS | 0.261 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |